Cas no 6178-44-5 (Ethyl 3,4,5-Trimethoxybenzoate)

Ethyl 3,4,5-Trimethoxybenzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3,4,5-trimethoxybenzoate
- 3,4,5-Trimethoxybenzoic Acid Ethyl Ester
- 3,4,5-Trimethoxy-benzoesaeure-aethylester
- 3,4,5-Trimethoxy-benzoesaeure-ethylester
- 3,4,5-trimethoxy-benzoic acid ethyl ester
- ethyl m,p,m'-trimethoxybenzoate
- ethyltrimethoxy benzoate
- Trimethylaethergallussaeure-aethylester
- [ "" ]
- Ethyl 3,4,5-trimethoxy benzoate
- NSC26825
- Ethyl 3,4,5-trimethoxybenzoate;
- 9415AF
- VZ25437
- BC201901
- ST24046895
- ST50406898
- Benzoic acid,3,4,5-
- NSC 26825
- AC-11226
- Z53836337
- NSC-26825
- SY048478
- DTXSID50282612
- CHEBI:165215
- CHEMBL501163
- SCHEMBL4410910
- 6178-44-5
- FT-0636014
- HY-W012092
- AKOS003855607
- D70104
- AS-60112
- T2015
- AMY32800
- CS-W012808
- MFCD00017525
- DB-053986
- Ethyl 3,4,5-Trimethoxybenzoate
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- MDL: MFCD00017525
- インチ: 1S/C12H16O5/c1-5-17-12(13)8-6-9(14-2)11(16-4)10(7-8)15-3/h6-7H,5H2,1-4H3
- InChIKey: UEOFNBCUGJADBM-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1C(=C([H])C(C(=O)OC([H])([H])C([H])([H])[H])=C([H])C=1OC([H])([H])[H])OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 240.10000
- どういたいしつりょう: 240.09977361 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 240.25
- 疎水性パラメータ計算基準値(XlogP): 2.1
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 54
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: 52.0 to 56.0 deg-C
- ふってん: 168°C/6mmHg(lit.)
- フラッシュポイント: 123.4±18.2 °C
- 屈折率: 1.492
- PSA: 53.99000
- LogP: 1.88910
- ようかいせい: 未確定
- じょうきあつ: 0.0±0.6 mmHg at 25°C
Ethyl 3,4,5-Trimethoxybenzoate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:3276
- WGKドイツ:3
- セキュリティの説明: S36; S26
-
危険物標識:
- 危険レベル:6.1
- リスク用語:R20/21/22; R36/37/38
- セキュリティ用語:6.1
- 包装等級:III
- 包装カテゴリ:III
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 3,4,5-Trimethoxybenzoate 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Ethyl 3,4,5-Trimethoxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | UW603-5g |
Ethyl 3,4,5-Trimethoxybenzoate |
6178-44-5 | 96.0%(GC) | 5g |
¥221.0 | 2022-06-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T94540-1g |
Ethyl 3,4,5-trimethoxybenzoate |
6178-44-5 | 98% | 1g |
¥71.0 | 2023-09-06 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026939-25g |
Ethyl 3,4,5-Trimethoxybenzoate |
6178-44-5 | 98% | 25g |
¥589 | 2024-05-22 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E137645-5g |
Ethyl 3,4,5-Trimethoxybenzoate |
6178-44-5 | ≥96.0%(GC) | 5g |
¥159.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E137645-100g |
Ethyl 3,4,5-Trimethoxybenzoate |
6178-44-5 | ≥96.0%(GC) | 100g |
¥1568.90 | 2023-09-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T94540-25g |
Ethyl 3,4,5-trimethoxybenzoate |
6178-44-5 | 98% | 25g |
¥607.0 | 2023-09-06 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026939-100g |
Ethyl 3,4,5-Trimethoxybenzoate |
6178-44-5 | 98% | 100g |
¥1883 | 2024-05-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1037880-10g |
Ethyl 3,4,5-trimethoxybenzoate |
6178-44-5 | 98% | 10g |
¥336.00 | 2024-05-06 | |
1PlusChem | 1P003QN0-1g |
Ethyl 3,4,5-trimethoxybenzoate |
6178-44-5 | 98% | 1g |
$11.00 | 2025-02-20 | |
MedChemExpress | HY-W012092-1g |
Ethyl 3,4,5-trimethoxybenzoate |
6178-44-5 | 1g |
¥100 | 2024-04-18 |
Ethyl 3,4,5-Trimethoxybenzoate 関連文献
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1. 817. The alkaline hydrolysis of nuclear-substituted ethyl cinnamates. The cumulative effects of substituentsBrynmor Jones,J. G. Watkinson J. Chem. Soc. 1958 4064
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Jiawei Chen,Han Li,Haoshang Wang,Yuhang Song,Qiming Hong,Kuan Chang,Huihui Hu,Shuhong Zhang,Lingyun Cao,Cheng Wang Chem. Commun. 2023 59 8432
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Hydroxybenzoic acid derivatives
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Hydroxybenzoic acid derivatives
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Ethyl 3,4,5-Trimethoxybenzoateに関する追加情報
Ethyl 3,4,5-Trimethoxybenzoate: A Comprehensive Overview
Ethyl 3,4,5-trimethoxybenzoate (CAS No. 6178-44-5) is a versatile organic compound that has garnered significant attention in various fields due to its unique chemical properties and potential applications. This compound is a derivative of benzoic acid, where the hydroxyl group is esterified with ethanol, and the benzene ring is substituted with three methoxy groups at the 3, 4, and 5 positions. The presence of these methoxy groups imparts distinct electronic and steric effects, making it a valuable molecule in both academic research and industrial applications.
The synthesis of ethyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with ethanol. This reaction can be facilitated using acid catalysts such as sulfuric acid or enzymatic methods. The product is a white crystalline solid with a melting point of approximately 90–92°C. Its solubility in organic solvents like dichloromethane and ethyl acetate makes it suitable for various chemical transformations.
One of the most notable applications of ethyl 3,4,5-trimethoxybenzoate is in the field of pharmaceuticals. Recent studies have highlighted its potential as a precursor for bioactive compounds. For instance, researchers have explored its use in the synthesis of anti-inflammatory agents and antioxidants. The methoxy groups on the benzene ring contribute to its high stability and ability to undergo further functionalization, making it an ideal building block for drug development.
In addition to pharmaceutical applications, ethyl 3,4,5-trimethoxybenzoate has found utility in the cosmetics industry. Its ability to act as an emulsifier and stabilizer makes it a valuable ingredient in skincare products. Recent advancements in cosmetology have focused on leveraging its antioxidant properties to formulate products that combat oxidative stress and promote skin health.
The electronic properties of ethyl 3,4,5-trimethoxybenzoate also make it a promising candidate for materials science applications. Its conjugated system allows for efficient electron delocalization, which is advantageous in the development of organic semiconductors and optoelectronic devices. Researchers have investigated its potential use in organic light-emitting diodes (OLEDs) and solar cells.
From an environmental perspective, ethyl 3,4,5-trimethoxybenzoate has been studied for its biodegradability and eco-friendly properties. Recent studies have demonstrated that it can be metabolized by soil microorganisms under specific conditions, reducing its environmental impact compared to traditional synthetic compounds.
In conclusion, ethyl 3,4,5-trimethoxybenzoate (CAS No. 6178-44-5) is a multifaceted compound with diverse applications across various industries. Its unique chemical structure and functional groups make it a valuable tool in drug development
6178-44-5 (Ethyl 3,4,5-Trimethoxybenzoate) 関連製品
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- 1719-88-6(3,4,5-Trimethoxybenzoic Anhydride)
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